molecular formula C11H11NO3 B13917239 Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B13917239
M. Wt: 205.21 g/mol
InChI Key: QSQYIDZSMURMGU-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are found in various natural products

Preparation Methods

The synthesis of methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes or α-keto acids in the presence of an acid catalyst. This reaction forms the tetrahydroisoquinoline core structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain . This inhibition is beneficial in treating conditions like depression and Parkinson’s disease. The compound also exhibits antioxidant properties, scavenging free radicals and protecting neurons from oxidative stress .

Comparison with Similar Compounds

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be compared with other tetrahydroisoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

QSQYIDZSMURMGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NCC2

Origin of Product

United States

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